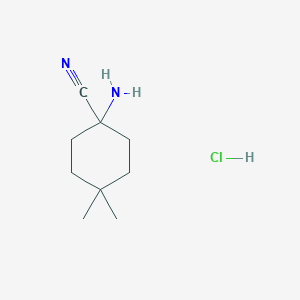
1-Amino-4,4-dimethylcyclohexane-1-carbonitrile;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4,4-dimethylcyclohexane-1-carbonitrile;hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an amino group, a dimethylcyclohexane ring, and a carbonitrile group, all combined with a hydrochloride salt.
Métodos De Preparación
The synthesis of 1-Amino-4,4-dimethylcyclohexane-1-carbonitrile;hydrochloride typically involves multiple steps. One common method includes the reaction of 4,4-dimethylcyclohexanone with ammonia to form the corresponding imine, which is then reduced to the amine. The amine is subsequently reacted with cyanogen bromide to introduce the carbonitrile group. Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Amino-4,4-dimethylcyclohexane-1-carbonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include nitroso compounds, primary amines, and substituted amines.
Aplicaciones Científicas De Investigación
1-Amino-4,4-dimethylcyclohexane-1-carbonitrile;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-Amino-4,4-dimethylcyclohexane-1-carbonitrile;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in electrophilic reactions. These interactions can affect various cellular pathways, leading to changes in cellular function.
Comparación Con Compuestos Similares
1-Amino-4,4-dimethylcyclohexane-1-carbonitrile;hydrochloride can be compared with similar compounds such as:
1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid;hydrochloride: This compound has a carboxylic acid group instead of a carbonitrile group, leading to different chemical properties and reactivity.
1-Amino-4,4-dimethylcyclohexane-1-methanol;hydrochloride: This compound has a hydroxyl group instead of a carbonitrile group, affecting its solubility and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Propiedades
IUPAC Name |
1-amino-4,4-dimethylcyclohexane-1-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.ClH/c1-8(2)3-5-9(11,7-10)6-4-8;/h3-6,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZMGMDRRFEYNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(C#N)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2378752.png)
![N-(2-methoxyethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2378755.png)


![2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B2378761.png)









